molecular formula C7H3F5 B1591568 3,5-Difluorobenzotrifluoride CAS No. 401-85-4

3,5-Difluorobenzotrifluoride

Cat. No. B1591568
CAS RN: 401-85-4
M. Wt: 182.09 g/mol
InChI Key: POCLGXXPDMBMPQ-UHFFFAOYSA-N
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Description

3,5-Difluorobenzotrifluoride is a chemical compound with the molecular formula C7H3F5 . It has a molecular weight of 182.09 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,5-Difluorobenzotrifluoride and some of its intermediates has been described in various studies . For instance, 3,5-Dinitrobenzotrifluoride was prepared from 3-nitrobenzotrifluoride with a fuming nitric-sulfuric acid mixture .


Molecular Structure Analysis

The IUPAC name for 3,5-Difluorobenzotrifluoride is 1,3-difluoro-5-(trifluoromethyl)benzene . Its InChI code is 1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H .


Physical And Chemical Properties Analysis

3,5-Difluorobenzotrifluoride is a liquid at ambient temperature . It has a boiling point of -40°C .

Scientific Research Applications

Meisenheimer Complex Formation

3,5-Difluorobenzotrifluoride participates in the formation of Meisenheimer-type σ-complexes with various nucleophiles. This reaction, observed in solutions of 3,5-dinitrobenzonitrile and 3,5-dinitrobenzotrifluoride, demonstrates its reactivity and potential for complex formation in organic chemistry (Foreman & Foster, 1969).

Spin–Spin Coupling Studies

Spin–spin coupling constants between side-chain and ring fluorine nuclei in derivatives of 3,5-difluorobenzotrifluoride have been analyzed. This provides insights into the coupling mechanisms and helps understand the molecular interactions in fluorinated compounds (Schaefer et al., 1979).

In Organometallic Chemistry

3,5-Difluorobenzotrifluoride derivatives have been used in the synthesis and characterization of square-planar tetranuclear silver and gold clusters. This shows its utility in creating complex metallic structures with potential applications in materials science and catalysis (Y. Z. and Chen, 2007).

Catalytic Applications

The compound has been explored in the context of catalytic hydrodefluorination of fluorocarbons using iron(II) fluoride complexes. This research indicates its potential role in developing new catalytic processes for fluorocarbon functionalization (Vela et al., 2005).

Optical and Dielectric Properties

The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films, where compounds like 3,5-difluorobenzotrifluoride play a crucial role, have been studied. These findings are important for the development of advanced materials with specific optical and electronic properties (Jang et al., 2007).

N—H and O—H Difluoromethylation

In a study focusing on the difluoromethylation of N-heterocycles, 3,5-difluorobenzotrifluoride derivatives were used to modify various bioactive drugs. This highlights its role in pharmaceutical chemistry and the development of new therapeutic compounds (Ma et al., 2018).

NAS Behavior in Polymeric Materials

3,5-Difluorobenzotrifluoride derivatives have been characterized for their nucleophilic aromatic substitution (NAS) behavior. This research is significant for understanding the reactivity of fluorinated compounds in polymer chemistry (Beek & Fossum, 2009).

Safety and Hazards

3,5-Difluorobenzotrifluoride is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1,3-difluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCLGXXPDMBMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590727
Record name 1,3-Difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401-85-4
Record name 1,3-Difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoro-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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